molecular formula C7H9ClN2O B1519148 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 902168-58-5

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1519148
CAS No.: 902168-58-5
M. Wt: 172.61 g/mol
InChI Key: BDBHUMLFVLDGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” is a compound that belongs to the pyrazole family . Pyrazoles are simple aromatic ring organic compounds of the heterocyclic diazole series, distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of “this compound” would be similar, with additional ethyl and methyl groups attached.


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .

Scientific Research Applications

Synthesis and Ligand Development

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a versatile compound in the field of organic chemistry, primarily utilized for the synthesis of pyrazoles with functionalized side chains. These synthesized pyrazoles are notable for their application as ligands in metal coordination, contributing to the development of new materials and catalysts. The ability to modify the pyrazole nucleus through nucleophilic substitution reactions enables the creation of derivatives with varied side chains, facilitating their use in diverse scientific research areas, including ligand development for metal coordination complexes (Grotjahn et al., 2002).

Structural Studies and Material Science

Structural studies of compounds derived from this compound have contributed significantly to material science. For instance, the synthesis of coordination polymers using this compound has allowed for the exploration of their structural diversity. Such studies not only enhance our understanding of molecular architectures but also pave the way for the development of materials with potential applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Organic Synthesis and Chemical Reactivity

In organic synthesis, this compound serves as a key intermediate for the preparation of complex organic molecules. Its reactivity has been exploited in various synthetic routes to produce compounds with potential biological and pharmacological activities. This includes the development of novel pyrazole derivatives through condensation reactions, highlighting its utility in creating compounds with diverse biological activities (Zhang et al., 2009).

Catalysis and Reaction Mechanisms

The compound has found applications in catalysis, where it is used to synthesize catalysts for ethylene polymerization and other polymerization reactions. The ability to form complexes with metals such as palladium and gold has been explored to enhance catalytic efficiencies and understand the mechanisms underlying catalytic processes. Such studies are crucial for the development of more efficient and sustainable catalytic systems (Guzei et al., 2003).

Mechanism of Action

Target of Action

Pyrazole derivatives, however, have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride with its targets and the resulting changes.

Biochemical Pathways

Pyrazole derivatives are known to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride” and other pyrazoles may continue to be an area of interest in future research.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall metabolic homeostasis. Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by its affinity for specific cell types and extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Additionally, the compound’s activity can be modulated by its localization within the cell, affecting its interactions with other biomolecules and cellular processes.

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBHUMLFVLDGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.